molecular formula C18H21N3O4S B2982202 N-benzyl-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide CAS No. 1251625-95-2

N-benzyl-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide

Cat. No. B2982202
CAS RN: 1251625-95-2
M. Wt: 375.44
InChI Key: XESIRWWQFLXUOI-UHFFFAOYSA-N
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Description

“N-benzyl-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide” is a chemical compound that has been a topic of interest in the scientific community due to its potential application in various fields, including medicine and biotechnology. It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of “N-benzyl-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide” is represented by the linear formula C13H16N2O2 . Its molecular weight is 375.44.

Scientific Research Applications

Corrosion Inhibition

  • N-benzyl-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide derivatives have been investigated for their potential as corrosion inhibitors. One study synthesized 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives, evaluating their corrosion prevention efficiencies in steel in acidic and oil mediums (Yıldırım & Cetin, 2008).

Pharmacological Properties

  • Pharmacological characterization of similar compounds has been explored for their potential as κ-opioid receptor antagonists, with implications in the treatment of depression and addiction disorders (Grimwood et al., 2011).

Antiprion Agents

  • Benzamide derivatives, including N-benzyl-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide, have been synthesized and evaluated as antiprion agents. These compounds have shown binding affinity for human PrP(C) and inhibited its conversion into PrP(Sc), suggesting potential therapeutic applications against prion diseases (Fiorino et al., 2012).

Metabolic Stability in Drug Development

  • The compound has been studied in the context of improving metabolic stability in drug development, particularly in the field of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors (Stec et al., 2011).

Tautomerism in Chemistry

  • N-(pyridin-2-yl)acetamide, a structurally related compound, has been investigated for its tautomerism, which is a significant concept in heteroaromatic chemistry. Understanding tautomerism is crucial for pharmaceuticals and organic synthesis (Katritzky & Ghiviriga, 1995).

Antimicrobial Activity

  • Derivatives of N-benzyl-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide have been synthesized and tested for their antibacterial and antifungal activities, contributing to the search for new antimicrobial agents (Patel & Agravat, 2007).

Selective Inhibition in Biochemistry

  • Research has shown the compound's analogs to be selective inhibitors of inducible nitric-oxide synthase (iNOS), distinguishing them from other forms of nitric oxide synthase. This selectivity is crucial for developing targeted therapies (Garvey et al., 1997).

Medicinal Chemistry and Drug Design

  • N-benzyl-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide and its derivatives are significant in medicinal chemistry for designing new drugs with potential therapeutic applications in various diseases, including neurodegenerative disorders and cancer (Fallah-Tafti et al., 2011).

properties

IUPAC Name

N-benzyl-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4S/c22-17(19-12-15-6-2-1-3-7-15)14-20-13-16(8-9-18(20)23)26(24,25)21-10-4-5-11-21/h1-3,6-9,13H,4-5,10-12,14H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XESIRWWQFLXUOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CN(C(=O)C=C2)CC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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